![molecular formula C21H24N8O B2741858 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2178771-76-9](/img/structure/B2741858.png)
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C21H24N8O and its molecular weight is 404.478. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to delve into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
This compound features several important structural motifs:
- Pyrazole ring : Contributes to biological activity through its ability to interact with various biological targets.
- Pyrimidine and azetidine moieties : These heterocycles can enhance the compound's binding affinity to specific receptors or enzymes.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effective inhibition against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 0.187 to 0.50 µg/mL . This suggests that the compound may share similar antimicrobial efficacy.
Anticancer Potential
Research has shown that pyrazolo[1,5-a]pyrimidines possess anticancer properties. Compounds within this class have been reported to induce apoptosis in cancer cells and inhibit tumor growth. In particular, studies highlighted that certain pyrazole derivatives exhibited selective cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), with enhanced effects when combined with traditional chemotherapeutics like doxorubicin .
Anti-inflammatory Effects
The pyrazole structure is often associated with anti-inflammatory activity. Compounds derived from pyrazoles have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are crucial in inflammatory pathways. This activity could be beneficial in treating conditions like arthritis or other inflammatory diseases.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways or disease processes.
- Receptor Modulation : It could interact with various receptors (e.g., kinase receptors) influencing cell signaling pathways.
- DNA Interaction : Some pyrazole derivatives have been reported to intercalate DNA, leading to disruption of cellular replication processes.
Case Studies
Several studies have investigated the biological activities of related pyrazole compounds:
Wissenschaftliche Forschungsanwendungen
Recent studies have highlighted the potential anticancer properties of compounds containing pyrazole and pyridine structures. For instance, derivatives similar to the target compound have shown significant cytotoxic effects against various cancer cell lines. The mechanisms of action often involve apoptosis induction and cell cycle arrest.
Table: Anticancer Activity of Related Compounds
Compound | IC₅₀ (µM) | Cell Line | Mechanism of Action |
---|---|---|---|
Compound A | 5.13 | C6 glioma | Apoptosis and cell cycle arrest |
Control | 8.34 | L929 (healthy) | No cytotoxic effect |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions where various active methylene compounds are reacted with hydrazones to form pyridazin derivatives. These derivatives can further react with heterocyclic amines to yield a variety of biologically active compounds.
Case Study: Synthesis Pathway
A notable synthesis route includes the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds under specific conditions to yield pyridazin derivatives. This approach has been documented in studies focusing on the synthesis of fused azines, showcasing the versatility of the compound's structure in generating new derivatives with potential biological activity .
Pharmacological Applications
The compound's pharmacological applications are under investigation for several therapeutic areas:
- Anticancer Agents : As discussed, several derivatives exhibit promising anticancer activity.
- Enzyme Inhibitors : Research is ongoing to evaluate the potential of these compounds as inhibitors for specific enzymes involved in disease pathways.
- Neuroprotective Effects : Some studies suggest that compounds containing pyrazole rings may offer neuroprotective benefits, although more research is required to confirm these effects.
Eigenschaften
IUPAC Name |
2-[[1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N8O/c1-13-9-20(29-19(22-13)8-15(3)24-29)26-10-17(11-26)12-27-21(30)6-5-18(25-27)28-16(4)7-14(2)23-28/h5-9,17H,10-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMRCXFQIITKPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C4=CC(=NC5=CC(=NN54)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.